molecular formula C19H17N3O2S B3310382 N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide CAS No. 946203-12-9

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide

Cat. No. B3310382
CAS RN: 946203-12-9
M. Wt: 351.4 g/mol
InChI Key: VRDGWESVIWKRTL-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Advantages and Limitations for Lab Experiments

One of the key advantages of OTB is its potential use as a drug candidate in various therapeutic areas. OTB has been shown to exhibit promising pharmacological properties in various studies, making it an attractive target for drug development. However, one of the limitations of OTB is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of OTB. One of the key areas of future research is the development of more potent derivatives of OTB that exhibit improved pharmacological properties. Another area of future research is the investigation of the potential use of OTB in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of OTB and its potential targets in different cellular processes.
Conclusion:
OTB is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a drug candidate. OTB has been extensively studied for its potential use in various therapeutic areas, including cancer, diabetes, and inflammation. The synthesis of OTB involves the reaction of 2-mercaptothiazole with o-toluidine in the presence of acetic anhydride to form 2-(o-tolylamino)thiazole, which is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form OTB. OTB has been shown to exhibit promising pharmacological properties in various studies, making it an attractive target for drug development. However, further studies are needed to fully understand the mechanism of action of OTB and its potential targets in different cellular processes.

Scientific Research Applications

OTB has been extensively studied for its potential use as a drug candidate in various therapeutic areas. Some of the key areas where OTB has been studied include cancer, diabetes, and inflammation. In cancer research, OTB has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In diabetes research, OTB has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, OTB has been shown to reduce the production of inflammatory cytokines.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely to be influenced by the specific structure and functional groups present in the compound

Cellular Effects

Thiazole derivatives have been reported to exhibit diverse biological activities, which suggest that they may influence cell function in various ways These could include impacts on cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name

N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-16(13)21-17(23)11-15-12-25-19(20-15)22-18(24)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDGWESVIWKRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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